molecular formula C6H5BrN2O2 B2556017 N-(5-Bromo-2-hydroxypyridin-3-yl)formamide CAS No. 1820683-69-9

N-(5-Bromo-2-hydroxypyridin-3-yl)formamide

Cat. No.: B2556017
CAS No.: 1820683-69-9
M. Wt: 217.022
InChI Key: SJGACMWQKKZDKN-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-hydroxypyridin-3-yl)formamide is a chemical compound with the molecular formula C6H5BrN2O2 It is characterized by the presence of a bromine atom, a hydroxyl group, and a formamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-hydroxypyridin-3-yl)formamide typically involves the bromination of 2-hydroxypyridine followed by formylation. One common method includes the use of bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position of the pyridine ring. The resulting 5-bromo-2-hydroxypyridine is then reacted with formamide under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-hydroxypyridin-3-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom.

Major Products Formed

  • **Oxidation

Properties

IUPAC Name

N-(5-bromo-2-oxo-1H-pyridin-3-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-1-5(9-3-10)6(11)8-2-4/h1-3H,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGACMWQKKZDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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